

Spectroscopic Profile of α -D-Galactose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *α -D-Galactose pentaacetate*

Cat. No.: B1276447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the fully acetylated α -anomer of D-galactose, α -D-Galactose pentaacetate (Ac- α -D-Gal). This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for α -D-Galactose pentaacetate, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for a closely related compound, α -D-glucose pentaacetate, which can serve as a reference in the absence of fully assigned data for α -D-galactose pentaacetate. The spectra were recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of α -D-Glucose Pentaacetate in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.33	d	H-1
5.47	t	H-3
5.12	t	H-4
5.11	dd	H-2
4.27	dd	H-6a
4.11	m	H-5, H-6b
2.19, 2.10, 2.05, 2.03, 2.02	s	5 x CH ₃ (acetyl)

Note: Data is for α -D-glucose pentaacetate and serves as an illustrative example.

Table 2: ^{13}C NMR Spectral Data of α -D-Glucose Pentaacetate in CDCl_3

Chemical Shift (δ) ppm	Assignment
170.6, 170.2, 169.9, 169.4, 168.9	5 x C=O (acetyl)
89.1	C-1
72.8	C-3
70.2	C-5
69.8	C-2
67.8	C-4
61.5	C-6
20.9, 20.7, 20.6, 20.5	5 x CH ₃ (acetyl)

Note: Data is for α -D-glucose pentaacetate and serves as an illustrative example. A specification sheet for α -D-Galactose pentaacetate confirms that its ^{13}C NMR spectrum conforms to the expected structure.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of α -D-Galactose pentaacetate reveals characteristic absorption bands corresponding to its functional groups. The spectrum was obtained for a solid sample.[2]

Table 3: Key IR Absorption Bands of α -D-Galactose Pentaacetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740-1750	Strong	C=O stretching (ester)
~1220-1240	Strong	C-O stretching (ester)
~1040-1080	Strong	C-O stretching (pyranose ring)
~2900-3000	Medium	C-H stretching (alkyl)
~1370	Medium	C-H bending (methyl)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of α -D-glucose pentaacetate, an isomer of α -D-galactose pentaacetate, provides insights into the fragmentation pattern of peracetylated hexopyranoses. The mass spectrum of the glucose analogue shows characteristic fragment ions.[3]

Table 4: Key Mass Spectrometry Data (EI-MS) for α -D-Glucose Pentaacetate

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
331	Low	[M - OAc] ⁺
242	Moderate	[M - OAc - AcOH - CH ₂ CO] ⁺
169	High	[AcO-CH=CH-CH=OAc] ⁺ (oxonium ion)
157	High	[M - OAc - AcOH - CH ₂ CO - C ₂ H ₂ O] ⁺
115	High	[AcO-CH=CH-C≡O] ⁺
43	Very High (Base Peak)	[CH ₃ CO] ⁺ (acetyl cation)

Note: Data is for the isomer α -D-glucose pentaacetate and is representative of the fragmentation of peracetylated hexoses.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the solid α -D-Galactose pentaacetate sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: CDCl₃
- Temperature: 298 K
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Spectral width: Appropriate for the proton chemical shift range (e.g., 0-10 ppm).
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2 seconds
 - Spectral width: Appropriate for the carbon chemical shift range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.
- In an agate mortar, grind 1-2 mg of the α-D-Galactose pentaacetate sample to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet-forming die.

- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

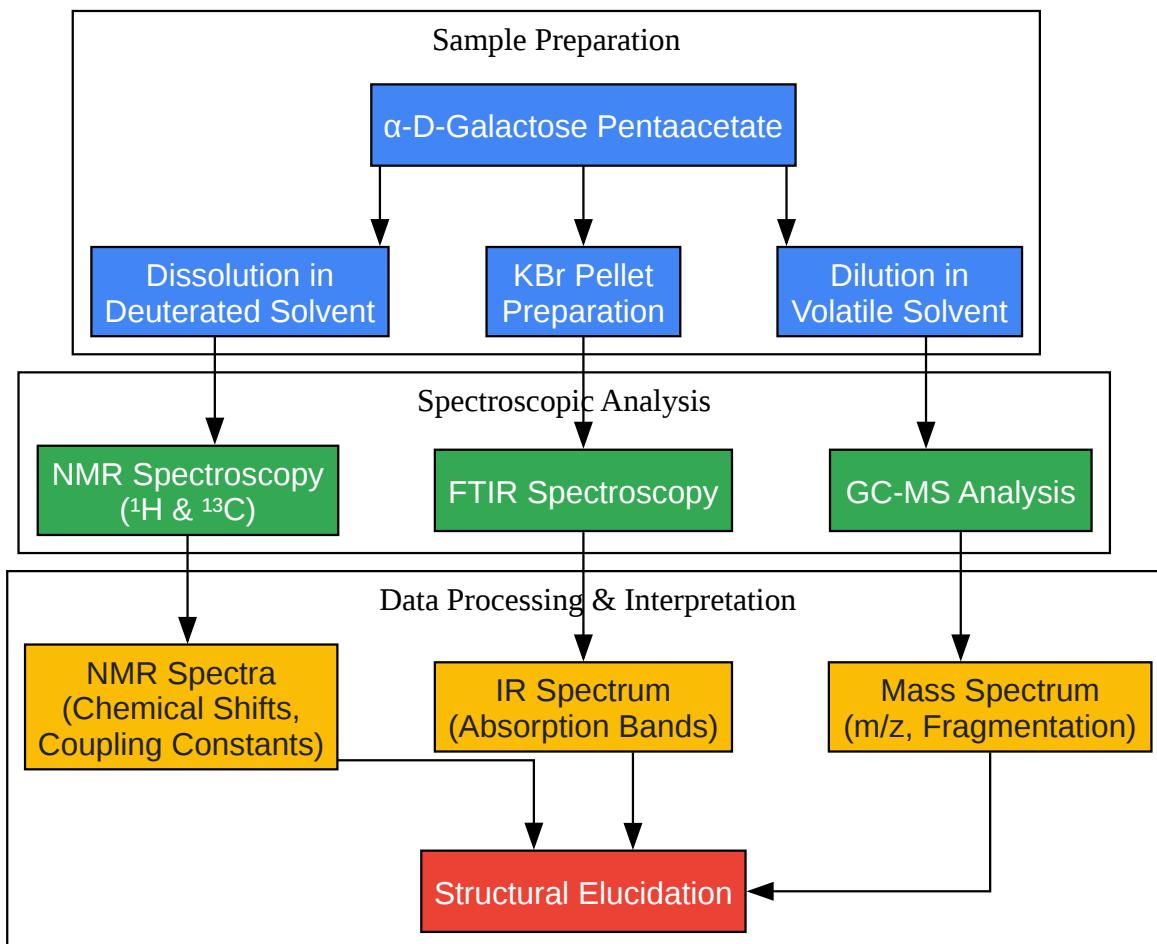
IR Spectrum Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of α -D-Galactose pentaacetate in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).


GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A suitable capillary column for carbohydrate analysis (e.g., a non-polar or medium-polarity column).
 - Injector Temperature: 250°C
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 5-10°C/min.
 - Carrier Gas: Helium at a constant flow rate.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like α -D-Galactose pentaacetate.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of α -D-Galactose pentaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. J66366.14 [thermofisher.com]
- 2. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]
- 3. α -D-Glucopyranose, pentaacetate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of α -D-Galactose Pentaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276447#spectroscopic-data-of-a-d-galactose-pentaacetate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1276447#spectroscopic-data-of-a-d-galactose-pentaacetate-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com